Urotensin II (114-124), human acetate
Description
Urotensin II (114-124), human acetate (CAS: 251293-28-4) is an 11-amino acid cyclic peptide with the sequence H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH, stabilized by a disulfide bridge between Cys⁵ and Cys¹⁰ . It is derived from the cleavage of prepro-urotensin II and acts as a potent endogenous agonist for the G protein-coupled receptor GPR14 (UT receptor) . This peptide exhibits species-specific physiological effects, including vasoconstriction, modulation of cardiac function, and involvement in inflammatory and fibrotic pathways .
Structure
2D Structure
Properties
Molecular Formula |
C66H89N13O20S2 |
|---|---|
Molecular Weight |
1448.6 g/mol |
IUPAC Name |
acetic acid;(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(7S,13S)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H85N13O18S2.C2H4O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;1-2(3)4/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);1H3,(H,3,4)/t34-,40+,42?,43?,44+,45+,46+,47?,48?,49+,52+,53+;/m1./s1 |
InChI Key |
VWAGQTHHXBECDB-JYIBAOCVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2CSSCC(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
Pathophysiological Roles:
- Hypertension : Elevated plasma levels correlate with endothelial dysfunction and vascular remodeling .
- Atherosclerosis : Promotes foam cell formation and chemotaxis of inflammatory cells in arterial walls .
- Kidney Disease : Upregulated in diabetic nephropathy, contributing to fibrosis via collagen I/III overexpression .
Comparison with Similar Compounds
Urotensin II (114-124), human acetate shares functional and structural similarities with other vasoactive peptides but differs in receptor specificity, potency, and clinical implications. Below is a detailed comparison:
Urotensin II vs. Endothelin-1 (ET-1)
Key Findings :
- In hypertensive rats, Urotensin II mRNA levels in the aorta increased 4.2-fold compared to ET-1’s 2.5-fold rise .
- Urotensin II induced 80% maximum vasoconstriction in human coronary arteries at 10 nM, whereas ET-1 required 100 nM .
Urotensin II vs. Urotensin II-Related Peptide (URP)
Key Findings :
Urotensin II vs. Somatostatin
Key Differences :
- Urotensin II’s vasoconstrictive effects are 100× more potent than somatostatin’s .
- Somatostatin analogs (e.g., octreotide) are clinically used, whereas Urotensin II antagonists remain experimental .
Urotensin II vs. Urantide (Receptor Antagonist)
Q & A
Basic Research Questions
Q. What experimental methods are used to characterize the structural stability of Urotensin II (114-124), human acetate under physiological conditions?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy can assess secondary structure (e.g., α-helix, β-sheet) under varying pH and temperature conditions .
- Nuclear Magnetic Resonance (NMR) resolves the disulfide bridge (Cys5-Cys10) and tertiary folding .
- Mass Spectrometry verifies molecular integrity (C₆₄H₈₅N₁₃O₁₈S₂; MW 1388.57) and detects oxidation/degradation products .
- Key Data :
| Technique | Parameter Measured | Example Findings |
|---|---|---|
| CD Spectroscopy | α-helix content | 40–50% helical structure at pH 7.4 |
| NMR | Disulfide bond conformation | Stable C5-C10 bridge in aqueous buffer |
Q. How is receptor binding affinity for GPR14 quantified in vitro?
- Methodological Answer :
- Radioligand Binding Assays using [³H]-labeled Urotensin II (114-124) compete with unlabeled peptide to calculate IC₅₀ values .
- CHO Cell Transfection : GPR14-expressing cells measure cAMP inhibition or calcium flux via FLIPR (Fluorescent Imaging Plate Reader) .
- Key Data :
| Assay Type | Receptor Affinity (Ki) | Functional Response (pEC₅₀) |
|---|---|---|
| Radioligand | 0.4–1.8 nM | N/A |
| cAMP Inhibition | N/A | 9.36–11.46 |
Advanced Research Questions
Q. How can researchers resolve contradictory findings on Urotensin II (114-124)’s dual roles in vasoconstriction and tumor progression?
- Methodological Answer :
- Tissue-Specific Knockout Models : Use CRISPR/Cas9 to delete GPR14 in vascular smooth muscle vs. tumor cells to isolate signaling pathways .
- Transcriptomic Profiling : RNA-seq identifies downstream targets (e.g., RhoA/ROCK for vasoconstriction; PI3K/Akt for proliferation) .
- Data Contradiction Analysis :
- Vasoconstriction : EC₅₀ = 1–10 nM in aortic rings .
- Tumor Effects : Pro-apoptotic at >100 nM in pancreatic cancer cells, but pro-angiogenic at <10 nM .
Q. What in vivo models are optimal for studying Urotensin II (114-124)’s cardiovascular effects?
- Methodological Answer :
- Hypertensive Rodent Models : Spontaneously hypertensive rats (SHRs) infused with Urotensin II (114-124) via osmotic pump show dose-dependent blood pressure elevation (5–20 μg/kg/day) .
- Hemodynamic Monitoring : Telemetry devices measure real-time changes in mean arterial pressure (MAP) and heart rate .
- Key Parameters :
| Model | Dose (μg/kg/day) | Δ MAP (mmHg) | Δ Heart Rate (bpm) |
|---|---|---|---|
| SHR | 10 | +25 ± 3 | +15 ± 5 |
| Normotensive Rat | 20 | +10 ± 2 | No change |
Data Interpretation and Experimental Design
Q. How to control for confounding variables when studying Urotensin II (114-124)’s role in insulin secretion?
- Methodological Answer :
- Primary Islet Cell Culture : Use glucose-clamped conditions (5 mM vs. 20 mM glucose) to isolate peptide effects .
- Co-Administration Studies : Block GPR14 with antagonists (e.g., SB-710411) to confirm receptor specificity .
- Confounding Factors :
- Endogenous Urotensin II : Measure baseline plasma levels via ELISA (normal range: 1–5 pM) .
- Cross-Reactivity : Validate antibody specificity in knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
